Cas no 930981-41-2 (2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid)

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid structure
930981-41-2 structure
Product name:2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
CAS No:930981-41-2
MF:C13H12N2O3S
Molecular Weight:276.310981750488
CID:5235694
PubChem ID:17559633

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-[(phenylamino)carbonyl]-
    • 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
    • インチ: 1S/C13H12N2O3S/c1-7-9(13(17)18)11(14)19-10(7)12(16)15-8-5-3-2-4-6-8/h2-6H,14H2,1H3,(H,15,16)(H,17,18)
    • InChIKey: OVHCDZIALVWFOE-UHFFFAOYSA-N
    • SMILES: C1(N)SC(C(NC2=CC=CC=C2)=O)=C(C)C=1C(O)=O

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-144445-2.5g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2
2.5g
$1315.0 2023-02-15
Enamine
EN300-144445-0.1g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2
0.1g
$591.0 2023-02-15
Enamine
EN300-144445-10.0g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2
10.0g
$2884.0 2023-02-15
Enamine
EN300-144445-1000mg
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90.0%
1000mg
$671.0 2023-09-29
1PlusChem
1P02AE9E-5g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90%
5g
$2466.00 2023-12-16
Enamine
EN300-144445-100mg
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90.0%
100mg
$591.0 2023-09-29
1PlusChem
1P02AE9E-1g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90%
1g
$892.00 2023-12-16
1PlusChem
1P02AE9E-10g
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90%
10g
$3627.00 2023-12-16
1PlusChem
1P02AE9E-100mg
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90%
100mg
$793.00 2023-12-16
1PlusChem
1P02AE9E-500mg
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
930981-41-2 90%
500mg
$860.00 2023-12-16

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid 関連文献

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acidに関する追加情報

Introduction to 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid (CAS No. 930981-41-2) in Modern Chemical and Pharmaceutical Research

2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid, identified by the CAS number 930981-41-2, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical innovation. This compound belongs to the thiophene family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The presence of multiple functional groups, including an amino group, a methyl substituent, and a phenylcarbamoyl moiety, makes this compound a versatile scaffold for synthetic chemists and medicinal chemists alike.

The thiophene core of this molecule is particularly noteworthy due to its stability and its ability to interact with biological targets in a manner that is both specific and potent. Thiophenes have been extensively studied for their roles in various therapeutic applications, ranging from antiviral and anticancer agents to antimicrobial compounds. The unique electronic properties of the thiophene ring allow it to participate in hydrogen bonding, π-stacking interactions, and metal coordination, all of which are critical for drug-receptor binding affinity and specificity.

The amino group at the 2-position of the thiophene ring introduces a basic character to the molecule, which can be exploited for interactions with acidic residues in biological targets. This feature is particularly valuable in the design of enzyme inhibitors or receptor modulators, where charge-charge interactions play a pivotal role. Additionally, the amino group can be further functionalized through reductive amination or acylation reactions, expanding its utility as a building block for more complex derivatives.

The methyl group at the 4-position serves as a hydrophobic substituent that can enhance membrane permeability or influence the conformational preferences of the molecule. This positional flexibility allows medicinal chemists to fine-tune the pharmacokinetic properties of derivatives derived from this scaffold. The methyl group also contributes to steric hindrance around key interaction points with biological targets, which can be leveraged to improve binding affinity or selectivity.

The most distinctive feature of 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid is undoubtedly the phenylcarbamoyl group at the 5-position. This moiety introduces both hydrophilicity and rigidity to the molecule, making it an excellent candidate for designing molecules with enhanced solubility and metabolic stability. The phenyl ring can engage in π-interactions with aromatic residues in biological targets, while the carbamoyl group provides additional hydrogen bonding capabilities. These features make this compound an attractive starting point for developing novel therapeutics targeting proteins such as kinases, transcription factors, and G-protein coupled receptors.

In recent years, there has been growing interest in using thiophene derivatives as scaffolds for anticancer agents. The ability of these compounds to disrupt microtubule formation, inhibit tyrosine kinases, or modulate DNA repair pathways has been extensively explored. For instance, studies have shown that certain thiophene-based molecules can induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. The structural features of 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid make it a promising candidate for further development in this area.

Another emerging area of research involves the use of thiophene derivatives as antimicrobial agents. With increasing concerns about antibiotic resistance, there is a pressing need to develop novel classes of antibiotics with unique mechanisms of action. Thiophenes have shown promise in this context due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. The presence of multiple functional groups in 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid suggests that it may exhibit broad-spectrum antimicrobial activity, making it an attractive candidate for further investigation.

The phenylcarbamoyl group, in particular, has been implicated in several pharmacologically relevant interactions. For example, carbamoyl groups are known to participate in hydrogen bonding networks that are critical for drug-receptor binding affinity. Additionally, phenyl rings can engage in π-stacking interactions with aromatic residues in biological targets, which can enhance binding stability. These features make this compound a valuable scaffold for designing molecules with enhanced target engagement.

Recent advances in computational chemistry have also highlighted the potential of 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid as a lead compound for drug discovery. Molecular docking studies have demonstrated that derivatives of this scaffold can bind effectively to various biological targets with high affinity and selectivity. These computational predictions have guided experimental efforts toward identifying more potent and selective analogs with improved pharmacological profiles.

In conclusion,2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid (CAS No. 930981-41-2) represents a structurally versatile and pharmacologically promising compound that warrants further investigation in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an excellent starting point for developing novel therapeutics targeting various diseases, including cancer and infectious diseases. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in advancing drug discovery efforts worldwide.

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